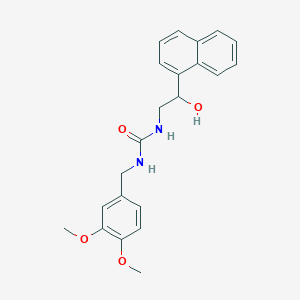

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-20-11-10-15(12-21(20)28-2)13-23-22(26)24-14-19(25)18-9-5-7-16-6-3-4-8-17(16)18/h3-12,19,25H,13-14H2,1-2H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEKHJGNCJXVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CC3=CC=CC=C32)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with a suitable nucleophile, such as sodium azide, to form the corresponding azide intermediate.

Reduction of the Azide: The azide intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Coupling with Naphthyl Ethanol: The resulting amine is coupled with 2-hydroxy-2-(naphthalen-1-yl)ethanol in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The benzyl and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Urea Derivatives with Halogenated Aryl Groups

- 1-(3,4-Dichlorophenyl)-3-(5-hydroxynaphthalen-1-yl)urea ():

- Substituents : Replaces the dimethoxybenzyl group with a 3,4-dichlorophenyl moiety.

- Impact : Chlorine atoms are electron-withdrawing, increasing lipophilicity (predicted LogP ~3.8 vs. ~2.5 for the target compound) and reducing aqueous solubility. This may enhance membrane permeability but limit bioavailability.

- Functional Implications : The dichlorophenyl group could improve binding to hydrophobic pockets in target proteins, while the urea backbone retains hydrogen-bonding capacity .

Thiourea Derivatives

- 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea (): Substituents: Thiourea linkage (C=S vs. C=O in urea) and stereochemically complex substituents. The dimethylamino group introduces basicity, which may influence pH-dependent solubility and protein interactions. Functional Implications: Thioureas often exhibit stronger van der Waals interactions but weaker hydrogen-bonding capacity compared to ureas, affecting target selectivity .

Carboxamide Derivatives

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ():

- Substituents : Replaces urea with a carboxamide group and incorporates a piperidine ring.

- Impact : The carboxamide group balances polarity (predicted LogP ~3.0) and solubility, while the fluorobenzyl group enhances metabolic stability.

- Functional Implications : Carboxamides are common in protease inhibitors (e.g., SARS-CoV-2 targets), suggesting the target urea compound might be explored for similar antiviral activity .

Physicochemical and Pharmacokinetic Properties

The table below summarizes key differences:

Key Observations:

- Lipophilicity : Thiourea > Dichlorophenyl urea > Carboxamide ≈ Target compound.

- Solubility : Carboxamide and target compound likely have better aqueous solubility due to polar groups (methoxy, hydroxy, or carboxamide).

- Bioactivity : Urea/thiourea scaffolds are versatile in targeting enzymes (e.g., kinases, proteases), while carboxamides are prevalent in antiviral agents.

Biologische Aktivität

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a synthetic compound notable for its unique structural features, which include a benzyl group with two methoxy substituents and a naphthyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical formula for this compound is . Below is a summary of its structural characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |

| Molecular Weight | 368.44 g/mol |

| CAS Number | 1351608-51-9 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It likely modulates the activity of enzymes and receptors, leading to various pharmacological effects. The exact pathways remain under investigation but may include:

- Antioxidant Activity : Potential to scavenge free radicals.

- Antimicrobial Activity : Inhibition of bacterial growth through interference with cellular processes.

- Anticancer Properties : Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related methoxy-substituted compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, derivatives with similar structural features have been shown to induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

-

Study on Anticancer Activity :

- A study published in the European Journal of Medicinal Chemistry explored the cytotoxic effects of methoxy-substituted urea derivatives on human cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations.

-

Antimicrobial Efficacy :

- Research conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)urea | Moderate antimicrobial | Lacks naphthyl group; reduced efficacy |

| 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylethyl)urea | Low anticancer | Different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.